2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O5S3 and its molecular weight is 478.6. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Research into tetrahydroisoquinoline derivatives, including structures similar to the specified compound, has identified their potential as anticancer agents. Redda, Gangapuram, and Ardley (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications that exhibited potent cytotoxicity against breast cancer cell lines, highlighting the significant potential for the development of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Idiopathic Pulmonary Fibrosis Treatment
Compounds with structures related to benzenesulfonamide have been claimed for the treatment of idiopathic pulmonary fibrosis (IPF). Norman (2014) discussed the use of phosphatidylinositol 3-kinase inhibitors with benzenesulfonamide structures in treating IPF, supported by in vitro data and ongoing clinical trials (Norman, 2014).
Carbonic Anhydrase Inhibitors for Ocular Pressure
Sulfonamide derivatives incorporating a thiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, crucial for developing therapeutics for lowering intraocular pressure. Casini, Scozzafava, Mincione, Menabuoni, and Supuran (2002) synthesized a series of these sulfonamides, demonstrating their potential for topical application in treating glaucoma by effectively lowering intraocular pressure (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Synthesis of Quinoline Derivatives
The cyclocondensation reaction involving compounds related to N-(2-bromomethylphenyl)benzenesulfonamides has been utilized to synthesize N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. Croce, Cremonesi, Fontana, and Rosa (2006) detailed the synthesis and chemical behavior of these derivatives, contributing to the broader field of heterocyclic chemistry and potential pharmaceutical applications (Croce, Cremonesi, Fontana, & Rosa, 2006).
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-7-10-19(28-2)20(13-15)30(24,25)22-17-9-8-16-5-3-11-23(18(16)14-17)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLTUYDCOZFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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